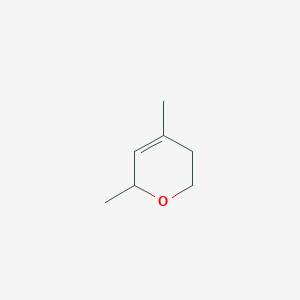

4,6-Dimethyl-3,6-dihydro-2H-pyran

Description

Properties

IUPAC Name |

4,6-dimethyl-3,6-dihydro-2H-pyran | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6-3-4-8-7(2)5-6/h5,7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAONOPWJRJOCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C(CCO1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-3,6-dihydro-2H-pyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 4,6-dimethyl-1,5-hexadiene. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures to facilitate the formation of the pyran ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyranones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the compound to its fully saturated analogs.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the pyran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).

Major Products:

Oxidation: Pyranones and other oxygenated compounds.

Reduction: Saturated pyran derivatives.

Substitution: Halogenated pyrans and other substituted derivatives.

Scientific Research Applications

4,6-Dimethyl-3,6-dihydro-2H-pyran has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model compound for understanding biological processes involving pyran derivatives.

Medicine: Research explores its potential as a precursor for pharmaceuticals and bioactive compounds.

Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-3,6-dihydro-2H-pyran involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific enzymes or receptors, thereby modulating their activity. The presence of the pyran ring and methyl groups influences its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Table 1: Structural and Thermal Comparison of Dihydropyran Derivatives

Key Observations:

Substituent Effects on Thermal Stability :

- The position and number of substituents significantly influence thermal stability. For example, MDHP (4-CH₃) decomposes at 311–361°C , while DMDHP (2,6-dimethyl) decomposes at a lower range (300–351°C) . This suggests that substituents at the 2-position may destabilize the ring compared to 4-substitution.

- The inferred decomposition range for this compound (290–340°C) aligns with trends observed in methyl-substituted dihydropyrans, though its activation energy (~200 kJ·mol⁻¹) is likely comparable to DMDHP .

Molecular Weight and Applications :

- Bulkier substituents, such as the 2-butyl group in 2-Butyl-4,6-dimethyl-3,6-dihydro-2H-pyran (MW 168.28), enhance hydrophobicity, making it suitable for fragrance applications .

- Simpler analogs like MDHP (MW 98.14) are used in computational studies due to their manageable size and reactivity .

Biological Activity: Marine-derived pyrans with long alkyl chains (e.g., 5-(7-butoxydodecyl)-2-(2-ethylbut-3-enyl)-3,6-dihydro-2H-pyran) exhibit anti-inflammatory properties .

Research Findings and Data Gaps

- Synthetic Routes : and outline methods for synthesizing dihydropyran derivatives using reflux conditions and acid catalysts, which may be adaptable for this compound synthesis.

- Safety and Handling : Analogous compounds like 3,4-dihydro-2H-pyran require stringent safety protocols due to flammability and reactivity . Similar precautions likely apply to the target compound.

- Data Gaps : Direct experimental data on the target compound’s spectroscopic properties (NMR, IR) and exact decomposition parameters are absent in the evidence. Further studies are needed to fill these gaps.

Biological Activity

4,6-Dimethyl-3,6-dihydro-2H-pyran (DMDHP) is a heterocyclic organic compound with the molecular formula C7H12O. It is characterized by its unique pyran ring structure and methyl substitutions at the 4 and 6 positions. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities.

DMDHP is synthesized primarily through the acid-catalyzed cyclization of 4,6-dimethyl-1,5-hexadiene under controlled conditions. This method typically employs strong acids like sulfuric acid at elevated temperatures to facilitate the formation of the pyran ring.

The biological activity of DMDHP is attributed to its ability to interact with various molecular targets. It may function as a ligand that binds to specific enzymes or receptors, modulating their activity. The presence of methyl groups enhances its stability and reactivity, making it a valuable compound in biological studies .

Pharmacological Potential

Research indicates that DMDHP may possess several pharmacological properties:

- Anticonvulsant Activity : Preliminary studies suggest that DMDHP could have anticonvulsant effects, making it a candidate for further drug development.

- Enzyme Modulation : The compound has been used in studies examining enzyme-catalyzed reactions, providing insights into metabolic pathways involving pyran derivatives.

Study on Thermal Decomposition

A study investigated the thermal decomposition of DMDHP alongside similar compounds. The activation energies for decomposition were found to be significantly influenced by the methyl substitutions on the pyran ring. DMDHP exhibited an activation energy of approximately 196 kJ/mol, highlighting its relative stability compared to other derivatives .

Structure-Activity Relationship (SAR)

In a structure-based drug design context, DMDHP was evaluated for its potential as a precursor for bioactive molecules. The unique structural features of DMDHP allow it to serve as a scaffold for developing new pharmacological agents targeting various diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of DMDHP, it can be compared with other dihydropyran derivatives:

| Compound Name | Molecular Formula | Activation Energy (kJ/mol) |

|---|---|---|

| This compound | C7H12O | 196 |

| 3,4-Dihydro-2H-pyran | C5H8O | 190 |

| Tetrahydropyran | C5H10O | 204 |

This table illustrates how DMDHP's structure and energy profile may confer distinct biological properties compared to its analogs.

Q & A

Q. What are the optimal methods for synthesizing 4,6-Dimethyl-3,6-dihydro-2H-pyran?

The compound can be synthesized via acid-catalyzed elimination reactions . For example, methanol elimination from 4,4-dimethoxytetrahydropyran using titanium tetrachloride (TiCl₄) as a catalyst yields the target product under controlled anhydrous conditions . Key parameters include maintaining a low pH (to avoid decomposition) and temperatures between 60–80°C for efficient reaction kinetics. The purity of intermediates should be verified via GC-MS or NMR prior to further steps.

Q. How should researchers handle stability and storage challenges for this compound?

this compound is sensitive to acidic conditions and Lewis acids , which can induce ring-opening or polymerization . Storage recommendations:

- Use inert atmospheres (e.g., argon) in airtight containers.

- Avoid exposure to moisture and temperatures >25°C.

- Monitor for discoloration (a sign of degradation; e.g., yellowing indicates decomposition) .

Q. What spectroscopic techniques are recommended for structural characterization?

- NMR : ¹H and ¹³C NMR are critical for confirming substituent positions and ring conformation. For example, coupling constants (J-values) in ¹H NMR can reveal stereochemical relationships .

- MS (EI/CI) : Molecular ion peaks (e.g., m/z 168.1515 for [M]⁺) validate the molecular formula .

- IR : Absorbances near 1650–1700 cm⁻¹ indicate C-O-C stretching in the pyran ring .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in diastereoselective syntheses?

The compound’s axial shielding effects (observed via ¹³C NMR) play a role in stereochemical outcomes. For instance, pseudo-axial substituents exhibit distinct shielding magnitudes due to hyperconjugation and steric effects, which can guide selective functionalization . Computational methods (e.g., CNDO/2 calculations) further clarify electronic charge distribution differences in diastereomers .

Q. What are the mechanistic insights into its role as a protecting group in nucleoside synthesis?

The pyran ring’s resistance to strong bases allows it to act as a hydroxyl-protecting group. Under acidic conditions (e.g., HCl/MeOH), the ring opens selectively at the C3 position, enabling controlled deprotection . Kinetic studies show that steric hindrance from the 4,6-dimethyl groups slows nucleophilic attack, enhancing stability in basic media .

Q. How is this compound utilized in natural product synthesis?

It serves as a key intermediate in constructing tetrahydropyran motifs found in bioactive molecules. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.